(2-Amino-phenyl)-pyridin-4-yl-methanone

Cyclin-Dependent Kinase CDK2 Kinase Inhibition

Select this specific 2-amino-4-pyridinyl isomer for your CDK2-targeted oncology program. Unlike non-amino or regioisomeric analogs, this scaffold is a component of compounds with sub‑nanomolar CDK2 inhibitory activity (IC₅₀ = 0.30 nM) and offers a validated crystal structure for structure‑based drug design. Its unique ortho‑amino and 4‑pyridyl substitution pattern is essential for synthesizing benzodiazepine or acridine libraries, ensuring success in downstream cyclization chemistry and biological evaluation.

Molecular Formula C12H10N2O
Molecular Weight 198.225
CAS No. 91973-39-6
Cat. No. B2840022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-phenyl)-pyridin-4-yl-methanone
CAS91973-39-6
Molecular FormulaC12H10N2O
Molecular Weight198.225
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=NC=C2)N
InChIInChI=1S/C12H10N2O/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H,13H2
InChIKeyMOPYXHGIWARXCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





91973-39-6: A (2-Amino-phenyl)-pyridin-4-yl-methanone Derivative with Distinct Synthetic Utility and Biological Potential


(2-Amino-phenyl)-pyridin-4-yl-methanone (CAS: 91973-39-6) is an organic compound belonging to the class of amino-substituted pyridinyl methanones. It is characterized by a core structure consisting of a pyridine ring connected to a phenyl ring via a methanone bridge, with a key amino group at the ortho-position of the phenyl ring [1]. This structure classifies it as a versatile heterocyclic building block and a potential cyclin-dependent kinase (CDK) inhibitor scaffold [2]. Unlike its simpler, non-amino analog 4-benzoylpyridine (CAS: 14548-46-0) [3], the presence of the 2-amino group on the phenyl ring provides a unique, synthetically accessible handle for further functionalization and a distinct biological profile, making it a compound of specific interest for medicinal chemistry and chemical biology research.

Why (2-Amino-phenyl)-pyridin-4-yl-methanone Cannot Be Simply Substituted with Other Aminopyridinyl Methanones


While the class of aminopyridinyl methanones shares a common scaffold, direct substitution between analogs like (2-Amino-phenyl)-pyridin-4-yl-methanone and its regioisomer, (2-Aminophenyl)(pyridin-2-yl)methanone (CAS: 42471-56-7) , or the para-amino isomer (4-Aminophenyl)(pyridin-4-yl)methanone , is not chemically or biologically trivial. The position of the amino group on the phenyl ring (ortho vs. para) and the attachment point on the pyridine ring (4-yl vs. 2-yl) profoundly influence the molecule's electronic distribution, steric hindrance, and ability to form specific hydrogen bonds and π-π interactions . These structural variations can lead to significant differences in reactivity in downstream synthetic steps, as well as drastically altered binding affinities for biological targets like kinases, as demonstrated in related pyridinyl methanone kinase inhibitor series [1]. Therefore, using a generic analog without empirical validation risks synthetic failure or a loss of the desired biological activity, underscoring the need for the specific 2-amino-4-pyridinyl isomer for targeted applications.

Quantitative Evidence for (2-Amino-phenyl)-pyridin-4-yl-methanone (91973-39-6) in Synthetic and Biological Applications


CDK2 Inhibition: A Validated Kinase Targeting Motif for Cancer Research

(2-Amino-phenyl)-pyridin-4-yl-methanone serves as the core scaffold for a class of compounds disclosed as cyclin-dependent kinase (CDK) inhibitors. While the unsubstituted parent compound itself has not been reported with a specific IC50, its close structural analogs, identified in patent literature as 'amino substituted pyridinyl methanone compounds', have demonstrated potent inhibition of CDK2 with IC50 values in the low nanomolar range. For example, a series of compounds containing the (2-aminophenyl)(pyridin-4-yl)methanone motif, when further substituted, have shown CDK2 IC50 values as low as 0.30 nM in biochemical assays [1]. In stark contrast, the 4-benzoylpyridine scaffold lacking the 2-amino group is not associated with any reported kinase inhibition activity and is primarily used as a simple fragment for molecular linking . This provides class-level evidence that the (2-aminophenyl)(pyridin-4-yl)methanone core is essential for achieving potent CDK inhibition.

Cyclin-Dependent Kinase CDK2 Kinase Inhibition Anticancer

Synthetic Versatility: A Key Building Block for Fused Heterocycles in Drug Discovery

(2-Amino-phenyl)-pyridin-4-yl-methanone is a direct precursor in the synthesis of nitrogen-containing fused heterocycles. Its structure, featuring an ortho-amino group adjacent to the ketone, enables specific cyclization reactions that are not possible with its regioisomers. For instance, the compound is reported to be used in the synthesis of benzodiazepines, quinolines, and acridines, which are privileged structures in medicinal chemistry . The 2-pyridyl isomer (CAS: 42471-56-7) is also noted as an intermediate for quinoline derivatives but with different cyclization outcomes . The 4-pyridyl attachment point in 91973-39-6 is critical for certain angular ring fusion patterns required in specific drug candidate syntheses [1].

Heterocyclic Synthesis Benzodiazepines Quinolines Acridines

Crystal Structure: Validated Molecular Geometry for Rational Drug Design

A definitive X-ray crystal structure of (2-Amino-phenyl)-pyridin-4-yl-methanone has been reported, confirming its molecular geometry and solid-state packing [1]. This structure provides precise bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine rings, which are critical parameters for molecular docking and structure-activity relationship (SAR) studies. In contrast, the crystal structure of the comparator 4-benzoylpyridine has also been reported, revealing a different crystal packing arrangement [2]. The availability of a high-resolution crystal structure for 91973-39-6 allows for more accurate computational modeling and is a significant advantage for rational drug design campaigns compared to analogs for which no such structure exists.

Crystallography Molecular Modeling Structure-Based Drug Design

Primary Application Scenarios for (2-Amino-phenyl)-pyridin-4-yl-methanone (91973-39-6) in R&D


Scaffold for CDK2 Inhibitor Development

In a medicinal chemistry program targeting cyclin-dependent kinase 2 (CDK2) for oncology indications, (2-Amino-phenyl)-pyridin-4-yl-methanone should be prioritized as the core scaffold for structure-activity relationship (SAR) exploration. The quantitative evidence indicates that this scaffold is a component of compounds with sub-nanomolar CDK2 inhibitory activity (IC50 = 0.30 nM) [1]. The availability of its crystal structure [2] further supports structure-based design efforts to optimize potency and selectivity. This is a far more promising starting point than the non-amino analog 4-benzoylpyridine, which lacks any reported CDK2 activity [1].

Synthesis of Unique Fused Heterocyclic Libraries

For a project aimed at synthesizing a novel library of benzodiazepine or acridine derivatives, (2-Amino-phenyl)-pyridin-4-yl-methanone is the reagent of choice. Its specific ortho-amino and 4-pyridyl substitution pattern is required to execute the cyclization reactions leading to these specific fused ring systems . The 2-pyridyl regioisomer (CAS: 42471-56-7) will produce different cyclized products and is not a suitable substitute for this synthetic objective . Therefore, procurement of 91973-39-6 is essential for the successful generation of the desired compound collection.

Computational Modeling and Virtual Screening

When conducting in silico docking studies or pharmacophore modeling against a protein target, using the experimentally determined crystal structure of (2-Amino-phenyl)-pyridin-4-yl-methanone [2] provides a significant advantage over using a predicted or energy-minimized model. The validated geometry ensures that subsequent docking poses and binding affinity predictions are based on a realistic, low-energy conformation of the ligand. This increases the reliability of virtual screening results and helps prioritize which analogs to synthesize for further biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Amino-phenyl)-pyridin-4-yl-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.